BenchChemオンラインストアへようこそ!

Famotidine Impurity A

Pharmaceutical Analysis UPLC Method Validation ICH Q2(R1)

Famotidine Impurity A (CAS 88061-72-7) is the only pharmacopoeia-designated dihydrochloride salt matching EP Impurity A and USP Related Compound A. Substituting free base (124646-10-2) or monohydrochloride (76833-47-1) invalidates validated HPLC/UPLC methods under ICH Q3A/Q3B. Supplied with full CoA (HPLC, NMR, MS, IR, DSC) for definitive structural confirmation in stability studies.

Molecular Formula C8H14N6S2
Molecular Weight 258.37
CAS No. 88061-72-7
Cat. No. B601811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine Impurity A
CAS88061-72-7
Synonyms3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride
Molecular FormulaC8H14N6S2
Molecular Weight258.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Famotidine Impurity A CAS 88061-72-7: Pharmacopoeial Identity and Baseline Characterization for Reference Standard Procurement


Famotidine Impurity A (CAS 88061-72-7), chemically designated as 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanimidamide dihydrochloride, is a pharmacopoeial specified impurity of the histamine H2-receptor antagonist famotidine [1]. It is officially classified as Famotidine EP Impurity A in the European Pharmacopoeia and as Famotidine Related Compound A in the United States Pharmacopeia [1][2]. This compound (molecular formula C8H14N6S2·2HCl, molecular weight 331.29 g/mol) arises as a process-related impurity during the synthesis of famotidine and has been identified as a significant impurity under certain storage conditions [3]. As a highly characterized reference standard, it is supplied with detailed certificates of analysis compliant with ICH, FDA, and EMA guidelines [2][4].

Why Generic Substitution Fails for Famotidine Impurity A: Pharmacopoeial Designation and Salt Form Specificity


Generic substitution of Famotidine Impurity A (CAS 88061-72-7) with other famotidine-related impurities or alternative reference standards is analytically and regulatorily invalid. This compound is not a generic 'impurity' but a specific pharmacopoeial entity designated as EP Impurity A and USP Related Compound A, with a defined retention time and spectral profile that distinguish it from Impurities B, C, D, E, F, G, H, I, and J in chromatographic separations [1]. Critically, CAS 88061-72-7 exists specifically as the dihydrochloride salt form, which exhibits distinct solubility, stability, and handling characteristics compared to the free base (CAS 124646-10-2) or the monohydrochloride salt (CAS 76833-47-1) [2]. In validated analytical methods—such as UPLC methods used for ANDA submissions—substituting any other impurity standard would alter retention time calibration, compromise system suitability parameters, and invalidate the method's compliance with ICH Q3A/R2 and Q3B guidelines for impurity reporting and qualification [3]. Furthermore, while other famotidine impurities such as the N-nitroso derivative raise genotoxicity concerns, Impurity A itself is a non-nitrosamine process impurity, reinforcing that in-class compounds cannot be interchanged without altering the entire risk-benefit assessment of the quality control workflow [4].

Famotidine Impurity A CAS 88061-72-7: Quantitative Comparative Evidence for Analytical Method Validation and Regulatory Submission


UPLC Method Performance: Detection and Quantification Limits for Impurity A vs. Impurities B and C

In a validated UPLC method developed for the simultaneous quantification of organic impurities in famotidine API and pharmaceutical dosage forms, Impurity A demonstrated equivalent method sensitivity to Impurities B and C. All three impurities were measured at λmax 260 nm using an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) at 45°C column temperature with a flow rate of 0.3 mL/min [1]. The method was fully validated for precision, accuracy, LOQ precision, LOQ accuracy, ruggedness, and robustness in compliance with FDA, ICH, AOAC, and EMA guidelines [1].

Pharmaceutical Analysis UPLC Method Validation ICH Q2(R1) Impurity Profiling

Linearity of Response: Correlation Coefficient for Impurity A Calibration Compared to In-Class Impurities

The UPLC method validation study reported the coefficient of correlation (r²) for the calibration curves of Impurity A, Impurity B, and Impurity C. The r² value for Impurity A was not less than 0.99, indicating excellent linearity of detector response across the analytical concentration range [1]. This performance metric was identical to that reported for Impurity B and Impurity C [1].

Calibration Linearity Quantitative Analysis Method Validation Correlation Coefficient

Pharmacopoeial Designation Specificity: EP Impurity A vs. USP Related Compound A Nomenclature and Regulatory Recognition

Famotidine Impurity A (CAS 88061-72-7) is the dihydrochloride salt form of the compound officially designated as EP Impurity A (European Pharmacopoeia reference standard code F0006000) and USP Related Compound A [1][2]. In contrast, other famotidine impurities bear distinct pharmacopoeial designations: Impurity B (CAS 89268-62-2), Impurity C (CAS 106433-44-7), Impurity D (CAS 76824-16-3), Impurity E (CAS 129083-44-9), Impurity F (CAS 107880-74-0), Impurity G (CAS 76823-97-7), and Impurity H (CAS 106649-96-1) .

Pharmacopoeial Compliance Regulatory Submission ANDA Filing Reference Standard Qualification

Salt Form Differentiation: Dihydrochloride (CAS 88061-72-7) vs. Free Base (CAS 124646-10-2) vs. Monohydrochloride (CAS 76833-47-1)

CAS 88061-72-7 corresponds specifically to the dihydrochloride salt of Famotidine Impurity A, with molecular formula C8H14N6S2·2HCl and molecular weight 331.29 g/mol [1]. Alternative forms include the free base (CAS 124646-10-2, MW 258.37 g/mol) and the monohydrochloride salt (CAS 76833-47-1) [1]. While class-level inference from general salt-form principles suggests that the dihydrochloride form exhibits enhanced aqueous solubility compared to the free base, and that salt forms typically demonstrate different hygroscopicity and long-term storage stability profiles [2], direct comparative experimental data on solubility (mg/mL in water) or stability (degradation rate under ICH conditions) for these specific forms of Famotidine Impurity A were not identified in the accessible literature.

Salt Selection Reference Standard Handling Solubility Stability

Certificate of Analysis and Traceability Documentation: Regulatory-Compliant Characterization vs. Uncharacterized Impurity Standards

Famotidine EP Impurity A (2HCl salt) from qualified suppliers is provided with detailed Certificates of Analysis (COA) compliant with ICH, FDA, EMA, USP, EP, JP, and BP guidelines [1][2][3]. Suppliers offer traceability against pharmacopoeial standards (USP or EP) based on feasibility, and some are manufactured under ISO 17034 accreditation for reference material producers [4]. In contrast, generic or uncharacterized impurity preparations lack this documented chain of traceability, comprehensive spectroscopic characterization (MS, IR, ¹H-NMR, ¹³C-NMR, 2D-NMR, DSC), and validated purity determination by HPLC or UPLC [5]. The purity specification for commercial reference standards of Impurity A typically exceeds 95% by HPLC, with some suppliers reporting ≥98% .

Certificate of Analysis ISO 17034 Traceability Quality Control

Optimal Application Scenarios for Famotidine Impurity A CAS 88061-72-7 in Pharmaceutical Development and Quality Control


ANDA and DMF Filing: Impurity Profiling and Method Validation for Generic Famotidine Products

In Abbreviated New Drug Application (ANDA) submissions for generic famotidine formulations, regulatory agencies require comprehensive impurity profiling per ICH Q3A/Q3B guidelines. Famotidine Impurity A (CAS 88061-72-7) serves as a primary reference standard for establishing system suitability parameters—including retention time, resolution, and relative retention time—in validated HPLC and UPLC methods [1]. The validated UPLC method using this standard achieves LOD of 0.12 µg/mL and LOQ of 0.4 µg/mL, with r² ≥ 0.99 for calibration linearity, enabling reliable quantification at levels well below the ICH identification threshold of 0.10% [1]. The dihydrochloride salt form ensures accurate molar concentration calculations in standard solution preparation, and the comprehensive Certificate of Analysis provides the regulatory-compliant documentation required for ANDA and DMF submissions to FDA, EMA, and other global health authorities [2].

Quality Control Batch Release Testing for Commercial Famotidine API and Finished Dosage Forms

For routine QC release testing of famotidine API and finished drug products (tablets, oral suspensions, injectables), Famotidine Impurity A is an essential reference marker for the quantification of specified impurities. The UPLC method validated with this standard is specific, accurate, precise, linear, rugged, and robust for the simultaneous determination of Impurities A, B, and C in a single analytical run [1]. The equivalent LOD/LOQ across the three impurities (0.12 µg/mL and 0.4 µg/mL, respectively) ensures uniform detection capability, while the high r² ≥ 0.99 supports accurate quantification across the entire analytical range [1]. Procurement of the pharmacopoeially designated dihydrochloride salt form (CAS 88061-72-7) ensures consistency with the official EP and USP monographs, enabling direct comparison of batch results against compendial specifications and facilitating multi-site method transfer without revalidation [2].

Forced Degradation Studies to Establish Degradation Pathways and Stability-Indicating Method Specificity

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions) conducted to establish the stability-indicating nature of analytical methods, Famotidine Impurity A is used as a reference marker to confirm that degradation peaks are chromatographically resolved from the parent famotidine peak and from each other. Impurity A has been identified as a significant impurity that may be present not only during chemical synthesis but also under certain storage conditions, making it a critical marker for stability studies [1]. The validated UPLC method, which quantifies Impurities A, B, and C with LOD 0.12 µg/mL and LOQ 0.4 µg/mL, has demonstrated specificity, ruggedness, and robustness compliant with ICH Q1A/Q2B guidelines [2], enabling confident identification and quantification of Impurity A formation during shelf-life and accelerated stability testing. The availability of full spectroscopic characterization data (MS, IR, ¹H-NMR, ¹³C-NMR, 2D-NMR, DSC) allows for definitive structural confirmation when this impurity is observed in stability samples [2].

Analytical Method Development and Cross-Validation Across Multiple Laboratories and Instrument Platforms

In analytical method development and subsequent method transfer between R&D, manufacturing, and contract research organization (CRO) sites, Famotidine Impurity A (CAS 88061-72-7) provides a consistent, well-characterized reference standard with documented traceability to EP and USP primary standards [1]. The dihydrochloride salt form ensures reproducible solution preparation across laboratories due to its enhanced aqueous solubility and defined stoichiometry relative to the free base [2]. The validated UPLC method parameters—including retention time, resolution, LOD (0.12 µg/mL), LOQ (0.4 µg/mL), and linearity (r² ≥ 0.99)—provide a robust benchmark for cross-validation studies and inter-laboratory comparability [3]. Suppliers offering Impurity A under ISO 17034 accreditation provide the level of metrological traceability and measurement uncertainty documentation required for regulatory acceptance of analytical methods in global markets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Famotidine Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.